Meleagrin - 71751-77-4

Meleagrin

Catalog Number: EVT-274651
CAS Number: 71751-77-4
Molecular Formula: C23H23N5O4
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Meleagrin is a prenylated indole alkaloid characterized by a unique triazaspirocyclic skeleton []. This natural product is primarily isolated from various species of the fungal genus Penicillium, such as Penicillium chrysogenum, Penicillium oxalicum, and Penicillium meleagrinum [, , , , , , ]. Meleagrin has garnered significant interest in scientific research due to its diverse biological activities, including antimicrobial, antifungal, cytotoxic, and antifouling properties [, , , , ].

Oxaline

    Compound Description: Oxaline is a prenylated indole alkaloid characterized by a triazaspirocyclic skeleton. It is produced by various Penicillium species, often alongside meleagrin. Oxaline demonstrates a range of biological activities, including antimicrobial, antitumor, and cytotoxic effects [, , , , , ].

    Relevance: Oxaline is the 9-O-methylated derivative of meleagrin []. The two compounds share a close biosynthetic relationship, with meleagrin acting as a precursor to oxaline in the roquefortine/meleagrin pathway [, , , , ]. Both compounds exhibit potent biological activities, including cytotoxicity against various cancer cell lines, suggesting a potential role as lead compounds in drug development.

Roquefortine C

    Compound Description: Roquefortine C is a prenylated indole alkaloid commonly found in Penicillium species. It is a precursor to various bioactive compounds, including meleagrin, oxaline, and glandicoline B [, , , , , ].

    Relevance: Roquefortine C is a key intermediate in the biosynthetic pathway leading to meleagrin [, , , , ]. These compounds are both part of the roquefortine/meleagrin pathway and often co-occur in fungal strains. The presence and relative abundance of roquefortine C and meleagrin can vary depending on factors like fungal species and culture conditions.

    Compound Description: Glandicoline B is a triazaspirocyclic natural product derived from roquefortine C in the meleagrin/roquefortine biosynthetic pathway. It shows various biological activities, including antibacterial and antiproliferative effects [, , ].

    Relevance: Glandicoline B is a direct precursor to meleagrin in the roquefortine/meleagrin biosynthetic pathway [, , ]. The conversion of glandicoline B to meleagrin is catalyzed by a methyltransferase enzyme.

Neoxaline

    Compound Description: Neoxaline is an indole alkaloid structurally related to meleagrin and oxaline, all sharing a triazaspirocyclic framework [, , ]. It exhibits cytotoxic activity against cancer cell lines [].

    Relevance: Neoxaline is a closely related compound to meleagrin, structurally similar to oxaline but featuring a different methylation pattern. These compounds share a common biosynthetic origin within the roquefortine/meleagrin pathway and frequently occur together in Penicillium species [, ].

1α-Methoxyroquefortine C

    Compound Description: 1α-Methoxyroquefortine C is a derivative of roquefortine C, which is a precursor to meleagrin in the roquefortine/meleagrin pathway []. It exhibits anti-barnacle activity, suggesting potential antifouling applications [].

Isoroquefortine C

    Compound Description: Isoroquefortine C is a structural isomer of roquefortine C, a key precursor to meleagrin. It is often found alongside roquefortine C and meleagrin in Penicillium species. Like its isomer, isoroquefortine C displays anti-barnacle activity, indicating potential antifouling properties [].

    Relevance: Isoroquefortine C shares a close structural relationship with roquefortine C, the key intermediate in the meleagrin biosynthetic pathway. Its presence alongside meleagrin in Penicillium species [] emphasizes the diversity of compounds within this pathway and their potential for various applications.

Synthesis Analysis

Methods and Technical Details

Meleagrin can be isolated through various fermentation and extraction techniques. The process typically begins with culturing Penicillium chrysogenum in a suitable medium, such as tryptic soy broth supplemented with sheep blood. Following fermentation, the culture broth undergoes solvent extraction using chloroform and methanol to isolate the crude extract. This extract is then subjected to column chromatography for purification .

The purification process includes:

  • Silica gel column chromatography: Stepwise elution with varying ratios of chloroform to methanol.
  • Sephadex LH-20 chromatography: Further purification to isolate active fractions.
  • Reverse-phase high-performance liquid chromatography: Achieving >99% purity of meleagrin.

The final product's identity is confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy, which provide detailed structural information .

Molecular Structure Analysis

Structure and Data

Meleagrin has the molecular formula C23H23N5O4C_{23}H_{23}N_{5}O_{4} and a molecular weight of approximately 434.18463 g/mol. Its structure features multiple aromatic rings and functional groups that contribute to its biological activity. Key spectral data obtained from nuclear magnetic resonance spectroscopy includes:

  • Proton NMR (600 MHz):
    • Chemical shifts indicating various hydrogen environments within the molecule.
  • Carbon NMR (100 MHz):
    • Detailed chemical shifts for carbon atoms, confirming the presence of specific functional groups.

The stereochemistry and spatial arrangement of atoms in meleagrin play a significant role in its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Meleagrin undergoes several chemical modifications that can enhance or alter its biological properties. For instance, derivatives can be synthesized through reactions like demethoxylation or methylation, resulting in compounds such as glandicolin A and oxaline. These modifications are achieved through controlled chemical reactions involving specific reagents under defined conditions .

The ability to create derivatives allows researchers to explore structure-activity relationships, furthering the understanding of how molecular changes impact biological function.

Mechanism of Action

Process and Data

Meleagrin exerts its antibacterial effects primarily through the inhibition of bacterial enoyl-acyl carrier protein reductase (FabI). This enzyme is essential for fatty acid synthesis in Gram-positive bacteria. By binding to FabI, meleagrin disrupts the bacterial cell membrane integrity, leading to cell death. The compound's multitarget effects suggest that it may also interact with other cellular processes, although these mechanisms require further investigation .

In laboratory studies, meleagrin has demonstrated significant antibacterial activity against various strains of bacteria, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Meleagrin is characterized by its solid state at room temperature and exhibits solubility in organic solvents such as methanol and chloroform. Key physical properties include:

  • Melting Point: Specific temperature ranges where it transitions from solid to liquid are not extensively documented but can be determined through experimental methods.
  • Solubility: Highly soluble in polar solvents; limited solubility in non-polar solvents.

Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Analytical techniques such as high-performance liquid chromatography are utilized to assess purity and stability over time .

Applications

Scientific Uses

Meleagrin's primary applications lie within pharmacology and microbiology due to its antibacterial properties. Research indicates potential uses in developing new antibiotics targeting resistant bacterial strains. Additionally, studies exploring its effects on oxidative stress suggest possible applications in treating conditions related to inflammation or fibrosis .

Ongoing research aims to further elucidate the mechanisms of action and potential therapeutic benefits of meleagrin, paving the way for innovative treatments derived from natural products.

Biosynthetic Pathways and Genetic Regulation

Roquefortine/Meleagrin Biosynthetic Gene Clusters in Penicillium spp.

The biosynthesis of meleagrin is governed by a dedicated gene cluster within the genomes of Penicillium species, most extensively characterized in P. chrysogenum. This cluster, termed the roq/mel cluster, spans seven coregulated genes (roqA, roqR, roqD, roqM, roqO, roqN, and roqT) organized in a contiguous genomic region. Transcriptional co-regulation ensures synchronized expression of these genes, facilitating the efficient conversion of simple amino acid precursors into complex alkaloids [1] [3] [8]. The cluster includes a gene (roqT) encoding a major facilitator superfamily (MFS) transporter, potentially involved in metabolite export or self-protection. Notably, comparative genomics reveals significant evolutionary divergence: P. roqueforti possesses a truncated four-gene cluster lacking roqN, roqO, and functional roqT, explaining its inability to produce meleagrin beyond roquefortine C [4] [8]. Cluster-specific regulation is mediated internally by transcription factors, often of the Zn(II)₂Cys₆ family, which bind promoter regions of pathway genes to activate expression in response to developmental or environmental cues [8].

Table 1: Core Genes in the Roquefortine/Meleagrin Biosynthetic Cluster of P. chrysogenum

GeneGene ID (P. chrysogenum)Protein FunctionImpact of Deletion
roqAPc21g15480NRPS (HTD synthesis)Loss of HTD and all downstream metabolites
roqRPc21g15470Cytochrome P450 oxidoreductase (HTD → DHTD)Loss of DHTD, roquefortine C/D, meleagrin; HTD accumulation
roqDPc21g15430Dimethylallyltryptophan synthase (Prenylation)Loss of roquefortine C/D, glandicolines, meleagrin; HTD/DHTD accumulation
roqMPc21g15440Monooxygenase (Glandicoline A synthesis)Loss of meleagrin; roquefortine C accumulation
roqOPc21g15460Monooxygenase (Glandicoline B synthesis)Loss of meleagrin; glandicoline A accumulation
roqNPc21g15450Methyltransferase (Meleagrin synthesis)Loss of meleagrin; glandicoline B accumulation
roqTPc21g15420MFS TransporterAltered metabolite export; possible intracellular accumulation

Enzymatic Steps in Meleagrin Production: Role of Nonribosomal Peptide Synthetases (NRPS) and Prenyltransferases

The meleagrin pathway initiates with the nonribosomal peptide synthetase RoqA, a bimodular NRPS essential for assembling the diketopiperazine scaffold. RoqA specifically activates and condenses L-tryptophan and L-histidine, releasing the cyclic dipeptide histidyltryptophanyldiketopiperazine (HTD). This step exemplifies the canonical NRPS mechanism: Adenylation (A) domains select and activate amino acids, thiolation (T) domains shuttle intermediates via phosphopantetheinyl arms, and condensation (C) domains form the peptide bond [1] [5]. The cytochrome P450 enzyme RoqR subsequently oxidizes HTD to dehydrohistidyltryptophanyldiketopiperazine (DHTD), introducing a critical double bond [1] [3]. Prenylation, a key branch point, is catalyzed by the dimethylallyltryptophan synthase RoqD. Remarkably, RoqD exhibits substrate flexibility, prenylating both HTD (yielding roquefortine D) and DHTD (yielding roquefortine C) directly. This enzymatic step attaches a dimethylallyl moiety from dimethylallyl pyrophosphate (DMAPP) to the C-2 position of the indole ring of tryptophan within the diketopiperazine [1] [3] [9].

Branching Pathways: Intermediates (HTD, DHTD, Roquefortine C) and Methylation Events

The pathway proceeds via a branched, non-linear route beyond roquefortine C:

  • Branch 1 (Roquefortine D): Prenylation of HTD by RoqD directly forms roquefortine D.
  • Branch 2 (Roquefortine C & Meleagrin): Prenylation of DHTD by RoqD directly forms roquefortine C. Roquefortine C is the major branch point intermediate leading to meleagrin. The pathway involves significant structural reorganization:
  • RoqM (Monooxygenase): Converts roquefortine C into glandicoline A, likely via epoxidation and rearrangement, opening the imidazoline ring and forming a new oxazole ring [1] [3].
  • RoqO (Monooxygenase): Hydroxylates glandicoline A to form glandicoline B [1] [3].
  • RoqN (S-Adenosyl Methionine (SAM)-Dependent Methyltransferase): Catalyzes the final step, transferring a methyl group from SAM to the hydroxyl group of glandicoline B, yielding meleagrin [1] [3] [9].

Table 2: Key Intermediates in the Meleagrin Biosynthetic Pathway

IntermediateAbbreviationChemical SignificanceEnzyme Responsible for Formation
HistidyltryptophanyldiketopiperazineHTDInitial diketopiperazine coreRoqA (NRPS)
DehydrohistidyltryptophanyldiketopiperazineDHTDOxidized diketopiperazine (double bond introduced)RoqR (P450)
Roquefortine D-Prenylated HTD (C-2 of indole)RoqD (Prenyltransferase)
Roquefortine C-Prenylated DHTD (C-2 of indole); Major bioactive intermediate & branch pointRoqD (Prenyltransferase)
Glandicoline A-Structural isomer of roquefortine C with opened imidazoline and new oxazole ringRoqM (Monooxygenase)
Glandicoline B-Hydroxylated derivative of glandicoline ARoqO (Monooxygenase)
Meleagrin-Final product; methylated derivative of glandicoline BRoqN (Methyltransferase)

Evolutionary Conservation of Biosynthetic Machinery Across Fungal Taxa

The roq/mel cluster exhibits a dynamic evolutionary history characterized by gene loss, rearrangement, and potential horizontal gene transfer events. While the core genes (roqA, roqR, roqD) responsible for early steps (HTD, DHTD, roquefortine C/D) are conserved in P. chrysogenum and P. roqueforti, significant differences exist downstream. The P. roqueforti cluster lacks roqN, roqO, and contains only a pseudogene remnant of roqT. This truncation prevents the conversion of roquefortine C into glandicolines and meleagrin, resulting in roquefortine C as the terminal metabolite in this species [4]. This loss is considered an evolutionary adaptation, possibly linked to niche specialization (e.g., cheese environments). The presence of partial cluster remnants in P. roqueforti suggests a progenitor Penicillium species possessed the full pathway, with subsequent degeneration occurring millions of years ago [4] [8]. The conservation of the early pathway stages across diverse Penicillium species highlights the functional importance of roquefortine alkaloids, while the variable terminal steps leading to meleagrin indicate more recent evolutionary diversification. Fungal secondary metabolite clusters like roq/mel often undergo reorganization, where modules (groups of genes) can be lost, duplicated, or rearranged, leading to chemical diversity across taxa [4] [8].

Properties

CAS Number

71751-77-4

Product Name

Meleagrin

IUPAC Name

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1

InChI Key

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N

SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

Meleagrin, 6-O-Methyloxaline.

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O

Isomeric SMILES

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O

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